

Inter-laboratory Comparison of Octanoylcarnitine (C8) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Octanoylcarnitine	
Cat. No.:	B1202733	Get Quote

The analysis of **octanoylcarnitine** is predominantly performed using tandem mass spectrometry (MS/MS).[6] Laboratories participating in the NSQAP receive dried blood spot (DBS) samples with known, albeit undisclosed to the participants, concentrations of various analytes, including **octanoylcarnitine**. The laboratories then analyze these samples and report their quantitative results back to the NSQAP. This process allows for an objective assessment of individual laboratory performance and a broad overview of the state of **octanoylcarnitine** measurement across the field.

Quantitative Data Summary

The following table summarizes results from a proficiency testing event involving U.S. public health newborn screening laboratories, showcasing the variability in measurements of a single proficiency testing sample.

Analyte	Specimen ID	Expected Value (µmol/L)	CDC PT Value (µmol/L)	Mean of Raw PT Values (µmol/L)	Range of Raw PT Values (µmol/L)
Octanoylcarni tine (C8)	41961	1.57	1.57	1.59	1.09–2.51

Data adapted from a study on harmonizing newborn screening laboratory proficiency test results.[7]



The data reveals a notable range in the reported concentrations for the same sample, highlighting the importance of standardization and participation in proficiency programs.

Further insight into the precision of **octanoylcarnitine** measurements is provided by the coefficient of variation (CV%) observed at different concentrations in a single laboratory setting, which is a critical parameter for assessing method performance.

Analyte	Concentration Level	Mean (μmol/L)	CV%
Octanoylcarnitine (C8)	Low	0.023	13.3
Medium	0.066	15.5	
High	2.592	7.0	-

Data reflects intra-laboratory variability and is adapted from a study on tandem mass spectrometry of acylcarnitines.[8]

Experimental Protocols

The measurement of **octanoylcarnitine** from biological samples, typically dried blood spots, involves several key steps from sample preparation to analysis by tandem mass spectrometry. Two primary methodologies are employed: one involving a derivatization step (butyl esterification) and another where the analytes are measured as their native free acids (underivatized).

Sample Preparation from Dried Blood Spots (DBS)

- Punching: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.
- Extraction: 100 μL of a methanol solution containing deuterated internal standards (e.g., [d3]octanoylcarnitine) is added to each well.
- Elution: The plate is sealed and agitated for 30-60 minutes at room temperature to elute the acylcarnitines from the filter paper.



 Drying: The methanol extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen or using a vacuum concentrator.

Derivatization (Butyl Esterification Method)

- Reagent Addition: 50-100 μL of 3N HCl in n-butanol is added to each dried sample well.
- Incubation: The plate is sealed and incubated at 60-65°C for 15-20 minutes.
- Drying: The derivatization reagent is evaporated under a stream of nitrogen.
- Reconstitution: The dried residue is reconstituted in a mobile phase solution for injection into the mass spectrometer.

Underivatized (Free Acid) Method

 After the initial extraction and drying step, the sample is directly reconstituted in the mobile phase for analysis without the derivatization process.

Tandem Mass Spectrometry (MS/MS) Analysis

- Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecular ions [M+H]+ of the acylcarnitines.
- Mass Analysis:
 - MS1 (First Mass Analyzer): Separates the ions based on their mass-to-charge ratio (m/z).
 - Collision Cell: The selected ions are fragmented by collision with an inert gas (e.g., argon).
 Acylcarnitines characteristically lose a neutral fragment of 85 Da (trimethylamine and a protonated C3 fragment).
 - MS2 (Second Mass Analyzer): The resulting fragment ions are analyzed. For acylcarnitines, a precursor ion scan of m/z 85 is commonly used for detection and quantification.
- Quantification: The concentration of octanoylcarnitine is determined by comparing the signal intensity of the analyte to that of its co-eluting, stable isotope-labeled internal

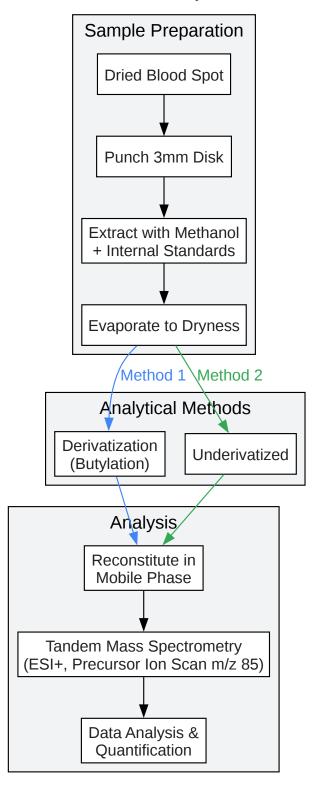


standard.

Visualizations Experimental Workflow for Octanoylcarnitine Measurement



Experimental Workflow for Octanoylcarnitine Measurement

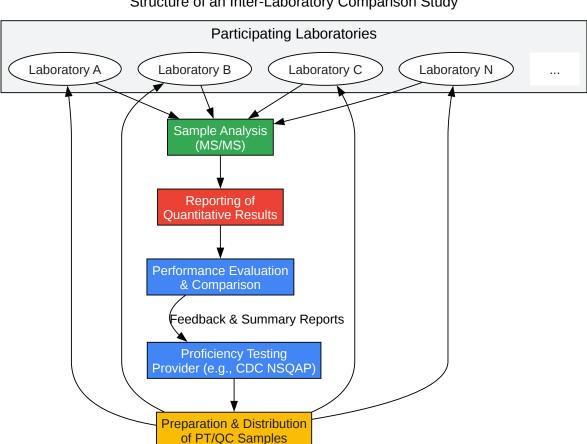


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Caption: Workflow for **octanoylcarnitine** analysis from dried blood spots.



Inter-Laboratory Comparison Study Design



Structure of an Inter-Laboratory Comparison Study

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Caption: Design of an inter-laboratory proficiency testing program.



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- To cite this document: BenchChem. [Inter-laboratory Comparison of Octanoylcarnitine (C8) Measurement]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1202733#inter-laboratory-comparison-of-octanoylcarnitine-measurement]

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